N-(3-methylphenyl)-2-{(3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(3-METHYLPHENYL)-2-{3-[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a thiazole ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-METHYLPHENYL)-2-{3-[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of the thiazole and indole rings, followed by their coupling with the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-(3-METHYLPHENYL)-2-{3-[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The morpholine and thiazole rings play crucial roles in binding to target proteins, while the indole moiety may contribute to its biological activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar compounds include those with morpholine, thiazole, and indole rings, such as:
4-Benzoylmorpholine: Known for its applications in organic synthesis.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Used in optoelectronic devices due to its electron-donor characteristics. N-(3-METHYLPHENYL)-2-{3-[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE stands out due to its unique combination of these rings, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C24H22N4O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C24H22N4O4S/c1-15-5-4-6-16(13-15)25-19(29)14-28-18-8-3-2-7-17(18)20(23(28)31)21-22(30)26-24(33-21)27-9-11-32-12-10-27/h2-8,13H,9-12,14H2,1H3,(H,25,29)/b21-20- |
InChI Key |
GXISZPGSKSZLFY-MRCUWXFGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N=C(S4)N5CCOCC5)/C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)N5CCOCC5)C2=O |
Origin of Product |
United States |
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